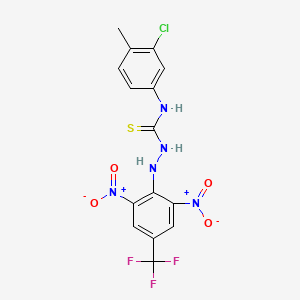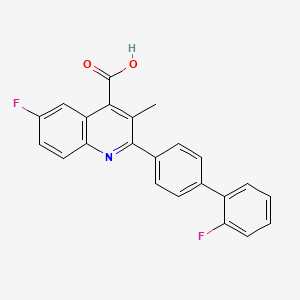
Brequinar
Overview
Description
Brequinar (DuP-785) is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . Brequinar was invented by DuPont Pharmaceuticals in the 1980s .
Synthesis Analysis
A novel convergent synthesis of brequinar-based probes has been disclosed . This includes a 16-step convergent synthesis of the first brequinar-PROTAC and a four-step approach towards the first mitochondrial-directed brequinar probe . Both the PROTAC and mitochondria-directed probe of brequinar possess cytotoxicity superior to brequinar in a colony formation assay .
Molecular Structure Analysis
Brequinar’s molecular formula is C23H15F2NO2 . It has a molar mass of 375.37 g/mol . The structure of Brequinar has been analyzed using various techniques, including molecular docking and dynamic simulations .
Chemical Reactions Analysis
Brequinar is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . It has been evaluated in multiple clinical trials as a potential treatment for cancer .
Physical And Chemical Properties Analysis
Brequinar has a molecular weight of 375.37 . It is soluble at 25 mg/mL in DMSO . The storage conditions for Brequinar powder are -20°C for 3 years and 4°C for 2 years .
Scientific Research Applications
Cancer Research
Brequinar has been researched as a potential treatment for various types of cancer .
Application
Brequinar is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis, a process necessary for cell growth . It has been used in cancer research to inhibit the growth of malignant cells .
Method of Application
Brequinar is typically administered to cancer cells in vitro or in vivo (in animal models) to study its effects on cell growth and survival .
Results
In studies, Brequinar has shown to effectively inhibit the growth of acute myeloid leukemia (AML) in mice . It has also been found to restore terminal differentiation of myeloid-derived suppressor cells (MDSCs), enhancing the efficacy of immune checkpoint blockade therapy .
Antiparasitic Research
Brequinar has been researched as a potential antiparasitic agent .
Application
The inhibition of DHODH by Brequinar can potentially affect the growth and survival of parasites, making it a potential candidate for antiparasitic therapy .
Method of Application
The antiparasitic activity of Brequinar is typically studied in vitro using parasite cultures .
Results
While specific results are not available in the search results, the potential of Brequinar as an antiparasitic agent is being explored .
Antiviral Research
Brequinar has been studied for its potential antiviral properties .
Application
Brequinar’s ability to inhibit DHODH can potentially affect the replication of viruses, making it a potential candidate for antiviral therapy .
Method of Application
The antiviral activity of Brequinar is typically studied in vitro using virus-infected cells or in vivo using animal models .
Results
Brequinar has been found to effectively inhibit the replication of African swine fever virus (ASFV) in vitro by activating ferroptosis . It has also been found to inhibit the replication of SARS-CoV-2 when combined with remdesivir or molnupiravir .
Immunosuppressive Research
Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplantation .
Application
Brequinar has been used in research to prevent the rejection of organ transplants. It works by inhibiting the proliferation of T cells, which play a key role in organ rejection .
Method of Application
In clinical trials, Brequinar was administered to organ transplant patients to study its effects on preventing organ rejection .
Results
While Brequinar showed potential as an immunosuppressant, it was not accepted for medical use due to its narrow therapeutic dose range and severe side effects when dosed inappropriately .
Autoimmune Disease Research
Brequinar has been studied for its potential use in the treatment of autoimmune diseases .
Application
Brequinar’s ability to inhibit DHODH and thus suppress the immune system can potentially be used to treat autoimmune diseases, where the immune system mistakenly attacks the body’s own cells .
Method of Application
The potential use of Brequinar in autoimmune disease research is typically studied in vitro using cell cultures or in vivo using animal models .
Results
While specific results are not available in the search results, the potential of Brequinar as a treatment for autoimmune diseases is being explored .
Neurodegenerative Disease Research
Brequinar has been studied for its potential use in the treatment of neurodegenerative diseases .
Application
Brequinar’s ability to inhibit DHODH and thus suppress the immune system can potentially be used to treat neurodegenerative diseases, where the immune system mistakenly attacks the body’s own cells .
Method of Application
The potential use of Brequinar in neurodegenerative disease research is typically studied in vitro using cell cultures or in vivo using animal models .
Results
While specific results are not available in the search results, the potential of Brequinar as a treatment for neurodegenerative diseases is being explored .
Metabolic Disease Research
Brequinar has been studied for its potential use in the treatment of metabolic diseases .
Application
Brequinar’s ability to inhibit DHODH can potentially affect various metabolic processes, making it a potential candidate for metabolic disease therapy .
Method of Application
The potential use of Brequinar in metabolic disease research is typically studied in vitro using cell cultures or in vivo using animal models .
Results
While specific results are not available in the search results, the potential of Brequinar as a treatment for metabolic diseases is being explored .
Inflammatory Disease Research
Brequinar has been studied for its potential use in the treatment of inflammatory diseases .
Application
Brequinar’s ability to inhibit DHODH and thus suppress the immune system can potentially be used to treat inflammatory diseases, where the immune system mistakenly attacks the body’s own cells .
Method of Application
The potential use of Brequinar in inflammatory disease research is typically studied in vitro using cell cultures or in vivo using animal models .
Results
While specific results are not available in the search results, the potential of Brequinar as a treatment for inflammatory diseases is being explored .
Safety And Hazards
Future Directions
Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing brequinar as a potential treatment for COVID-19 .
properties
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brequinar | |
CAS RN |
96187-53-0 | |
| Record name | Brequinar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

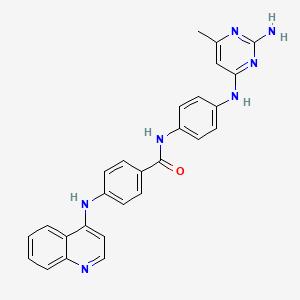
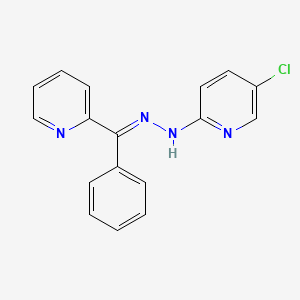
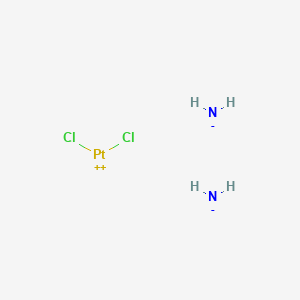
![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)
![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)
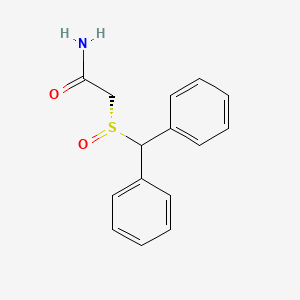
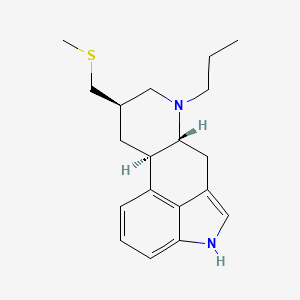
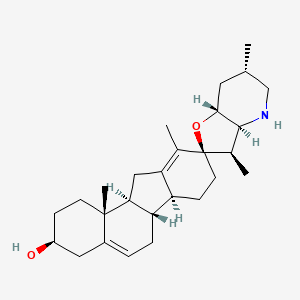
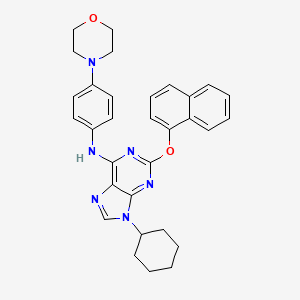
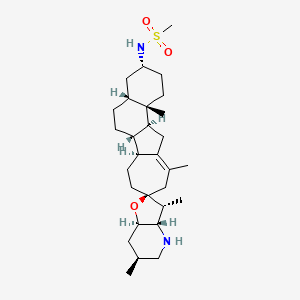
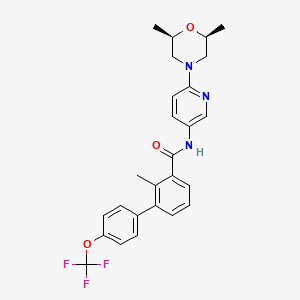
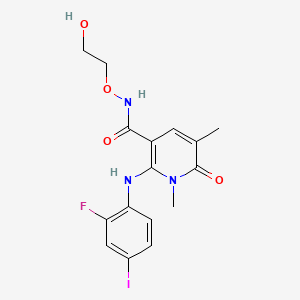
![5-(2-Phenylpyrazolo[1,5-A]pyridin-3-YL)-1H-pyrazolo[3,4-C]pyridazin-3-amine](/img/structure/B1684323.png)
